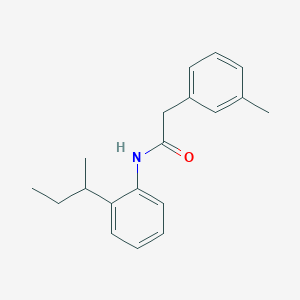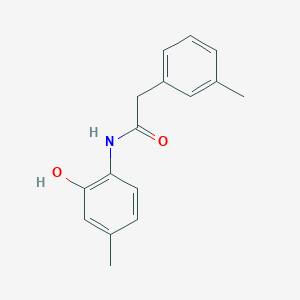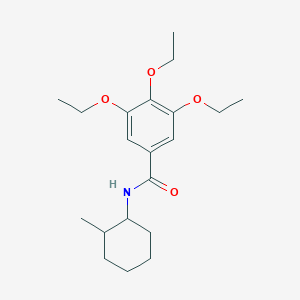![molecular formula C20H17ClN2O2S B308788 N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B308788.png)
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which is involved in the development and progression of cancer.
Mechanism of Action
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide works by inhibiting the activity of BTK, a protein kinase that is involved in the development and progression of cancer. BTK is a key mediator of signaling pathways that promote cancer cell growth and survival, and its inhibition by N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide leads to the suppression of these pathways.
Biochemical and Physiological Effects:
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the suppression of cancer cell growth and survival, and the enhancement of the activity of other cancer therapies.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for additional studies to fully understand its effects on cancer cells.
Future Directions
There are several future directions for research on N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide. These include further studies of its mechanism of action, including its effects on other signaling pathways involved in cancer development and progression. Additionally, studies are needed to determine the optimal dosing and administration of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, as well as its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide in humans, and to evaluate its potential as a new cancer therapy.
Synthesis Methods
The synthesis of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethylaniline to form 2-chloro-5-[(3,5-dimethylphenyl)amino]benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide.
Scientific Research Applications
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
properties
Product Name |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C20H17ClN2O2S |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-12-8-13(2)10-15(9-12)22-19(24)14-5-6-16(21)17(11-14)23-20(25)18-4-3-7-26-18/h3-11H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
OSNJQRIPRIPFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)





![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)


